molecular formula C14H13ClN2O4S B1419407 Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate CAS No. 1193390-00-9

Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate

Cat. No. B1419407
M. Wt: 340.8 g/mol
InChI Key: HUSQHYVRBXIJLR-UHFFFAOYSA-N
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Description

“Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate” is a compound that belongs to the class of sulfonamides . Sulfonamides are organosulfur compounds that contain the -SO2NH2 group . They are known for their broad-spectrum antimicrobial properties and are used in the treatment of various bacterial infections .


Synthesis Analysis

Sulfonamides can be synthesized in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . This reaction forms the basis of the Hinsberg reaction, a method for detecting primary and secondary amines .


Molecular Structure Analysis

The molecular structure of sulfonamides consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The InChI code for a similar compound, “methyl 2-(4-aminobenzenesulfonamido)acetate”, is 1S/C9H12N2O4S/c1-15-9(12)6-11-16(13,14)8-4-2-7(10)3-5-8/h2-5,11H,6,10H2,1H3 .


Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon . Arylsulfonamides undergo ortho-lithiation .

Scientific Research Applications

Potential in Neuroprotection

Tosyl-polyamine derivatives, including compounds structurally related to Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate, have been investigated for their neuroprotective properties, particularly through the inhibition of ionotropic glutamate receptors. Studies involving such compounds have shown promising results in protecting neuronal cells from damage caused by excessive activation of NMDA receptors, a common pathway implicated in neurodegenerative diseases. These findings suggest potential therapeutic applications in conditions characterized by glutamate-mediated neurotoxicity, such as Alzheimer's disease, stroke, and traumatic brain injury (Masuko et al., 2009).

Antagonism of 5-HT6 Receptors

Research on serotonin 6 (5-HT6) receptor antagonists has revealed the cognitive-enhancing effects of these compounds in various models of learning and memory. While Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate is not directly mentioned, related research indicates the potential of 5-HT6 receptor antagonists in improving cognitive deficits. Such effects have been observed in rodent models, suggesting that compounds targeting the 5-HT6 receptor could offer new avenues for treating cognitive disorders, including dementia and schizophrenia (Hirst et al., 2006).

Insights into Pain Management

The exploration of d-amino acid oxidase inhibitors for managing tonic pain highlights an innovative approach to pain treatment. Compounds inhibiting this enzyme have demonstrated efficacy in preventing and reversing pain states in animal models, which opens up possibilities for developing new pain management therapies. This research area could potentially benefit from the exploration of compounds like Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate, given their structural relevance and potential biological activity (Gong et al., 2011).

Role in Drug Delivery Systems

The study of prodrugs and drug delivery systems has expanded to include compounds that can be specifically activated in targeted tissues, such as the colon, for the treatment of diseases like ulcerative colitis. The development of mutual azo prodrugs, which can simultaneously deliver anti-inflammatory agents and local treatments, presents a compelling application for chemical derivatives similar to Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate. This approach aims to enhance drug efficacy while minimizing systemic side effects, offering a strategic method for treating localized conditions (Carceller et al., 2001).

Safety And Hazards

Sulfonamides, including “Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate”, may cause various side effects including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction . The safety information for “methyl 2-(4-aminobenzenesulfonamido)acetate” includes hazard statements H302, H315, H319, H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

methyl 5-[(4-aminophenyl)sulfonylamino]-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-21-14(18)12-8-10(4-7-13(12)15)17-22(19,20)11-5-2-9(16)3-6-11/h2-8,17H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSQHYVRBXIJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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